Triamcinolone 21-acetate
Overview
Description
Triamcinolone 21-acetate is a useful research compound. Its molecular formula is C23H29FO7 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intra-Articular Therapy in Arthritis
Triamcinolone acetonide-21-palmitate, a derivative of triamcinolone acetonide, shows promising results in the treatment of experimentally induced arthritis in rabbit knee joints. Incorporated into liposomes, it suppresses arthritis more effectively than triamcinolone acetonide in solution. Its retention in the articular cavity, along with the liposomal lipids, correlates with its anti-inflammatory effect (Lopez-Garcia et al., 1993).
Ocular Therapeutics
Triamcinolone acetonide has been used effectively for over 50 years in ocular therapeutics. Its use has significantly increased for periocular and intraocular treatments of retinal vasculature diseases and uveitis. This comprehensive review discusses its pharmacokinetics and summarizes its uses in various diseases (Jermak et al., 2007).
Treating Macular Edema
Triamcinolone acetonide is clinically used for treating macular edema. It inhibits osmotic swelling of retinal glial cells, contributing to its edema-resolving effect. This inhibition is mediated by the stimulation of endogenous adenosine signaling, leading to the activation of pathways for ion extrusion (Uckermann et al., 2005).
Transdermal Delivery System
A phonophoretic drug delivery system was designed to enhance the permeability of triamcinolone acetonide. A hydrophilic carbopol gel containing the drug showed the highest permeation under ultrasound treatment conditions of low frequency and high intensity (Yang et al., 2006).
Corticoid Activities
Triamcinolone (9α-fluoro-l1β,16α,17α,21-tetrahydroxy-l,4-pregnadiene-3, 20-dione) was studied for its adrenocortical activities in rats. It was found to be more potent than prednisolone and hydrocortisone in liver glycogen deposition tests, showing significant diuretic and natriuretic properties (Perrine et al., 1959).
Topical Use in Stomatitis
Triamcinolone acetonide, used topically, has been effective in the treatment of recurrent aphthous stomatitis, suggesting its suitability for managing severe episodes of this condition (Browne et al., 1968).
Metabolism in Animals
The metabolic fate of triamcinolone acetonide-14C-21-phosphate was studied in dogs, monkeys, and rats. It was completely absorbed and hydrolyzed to triamcinolone acetonide, with major excretion occurring via bile. This study provides insights into the pharmacokinetics of triamcinolone acetonide in different species (Kripalani et al., 1975).
Intravitreal Use
Intravitreal injections of triamcinolone acetonide have shown promise as a treatment method for various ocular disorders, such as diabetic macular edema and retinal vein occlusions. While effective, it does require further study for long-term efficacy and safety assessment (Martidis et al., 2002).
Mechanism of Action
Target of Action
Triamcinolone 21-acetate, a synthetic glucocorticoid, primarily targets glucocorticoid receptors in the body . These receptors play a crucial role in regulating inflammation and immune responses .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes . This, in turn, prevents the formation of arachidonic acid , which decreases the expression of cyclooxygenase and lipoxygenase , inhibiting the synthesis of prostaglandins and leukotrienes . These changes result in a reduction of inflammation and immune system activity .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting phospholipase A2, the release of arachidonic acid is prevented . This sequential inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation . The drug also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long duration of action and its presence in plasma over an extended period of time .
Result of Action
The action of this compound results in decreased inflammation and immune system activity . This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses adrenal function at high doses . These molecular and cellular effects contribute to its efficacy in treating various inflammatory conditions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the drug’s impact on human bone marrow-derived MSC viability, functionality, and multi-lineage differentiation can be affected by the local environment . Furthermore, the drug’s efficacy may be influenced by factors such as the patient’s overall health status, the severity of the condition being treated, and the specific route of administration .
Biochemical Analysis
Biochemical Properties
Triamcinolone 21-acetate is a glucocorticoid that interacts with various enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing inflammation at virtually all levels . It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of MSCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to corticosteroid-binding globulin or serum albumin, altering the transcription of genes, leading to a wide variety of anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a distribution half-life of 0.50 hours and an elimination half-life of 6.1 hours . Its transfer half-life from joint to plasma is 5.2 hours, and its elimination half-life is 23.8 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is commonly used at a dose of 6mg per joint to 18mg per joint . It has been found to improve lameness and have some chondroprotective effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver and converts to several structures during its metabolism to excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is mostly bound to corticosteroid-binding globulin or serum albumin .
Subcellular Localization
It is known that the subcellular location of proteins can be crucial for determining their role in various processes .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJTDLERMTRLJ-QZUYBKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3859-65-2 | |
Record name | Triamcinolone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIAMCINOLONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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